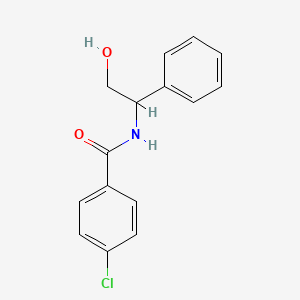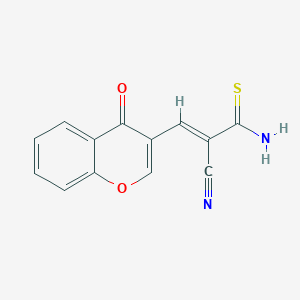![molecular formula C17H16ClN3O B2855360 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide CAS No. 1147274-23-4](/img/structure/B2855360.png)
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid and 1H-indole.
Formation of Amide Bond: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using reagents such as phosphoric anhydride or acyloxyphosphonium salts. This activated intermediate is then reacted with 3-(1H-indol-1-yl)propylamine to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable processes and equipment.
化学反応の分析
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including :
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with various biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antiviral, anticancer, and anti-inflammatory research.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways . The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play crucial roles in neurotransmission. The compound may also inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects.
類似化合物との比較
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide can be compared with other indole derivatives to highlight its uniqueness :
Similar Compounds: Other indole derivatives include 6-chloro-3-cyano-1-methyl-1H-indole-2-yl-pyridin-3-ylmethyl-ethanesulfonamide and 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile.
Uniqueness: The presence of both the indole and pyridine moieties in the same molecule, along with the chloro substitution, gives this compound unique chemical and biological properties that may not be present in other similar compounds.
特性
IUPAC Name |
6-chloro-N-(3-indol-1-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-16-7-6-14(12-20-16)17(22)19-9-3-10-21-11-8-13-4-1-2-5-15(13)21/h1-2,4-8,11-12H,3,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLNJNPNODNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCNC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
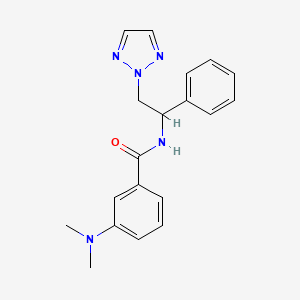

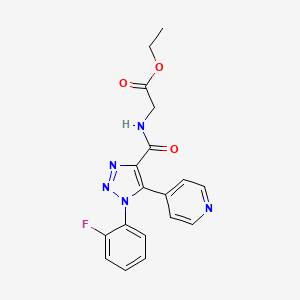
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)
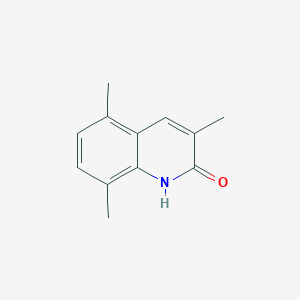
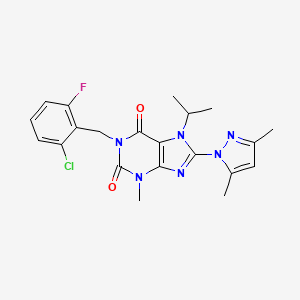
![ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2855285.png)
![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)
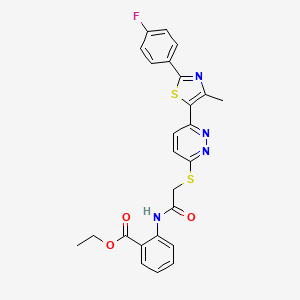
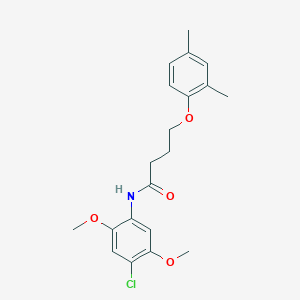
![N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2855296.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)
